molecular formula C18H21NO3 B2682219 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide CAS No. 1799264-49-5

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide

Cat. No. B2682219
CAS RN: 1799264-49-5
M. Wt: 299.37
InChI Key: BYXSICVJXBCGNZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first identified in a high-throughput screen for compounds that inhibit the Hippo signaling pathway, which is known to be involved in tumorigenesis. FPH1 has since been found to have a wide range of applications in scientific research, including as a tool for studying cell signaling pathways and as a potential therapeutic agent.

Scientific Research Applications

Mitigation of Food Contaminants

One notable application is in the context of mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food products. These compounds, formed in heat-treated foods, have been identified as potentially carcinogenic. Research has focused on elucidating their formation mechanisms and finding routes to reduce their levels in foods, thereby lowering consumer intake. Strategies include preventive measures such as using asparaginase and reducing thermal input, as well as removal interventions like vacuum treatment for already formed contaminants (Anese et al., 2013).

Inhibition of SARS Coronavirus Helicase

Another significant application is in the medical field, particularly targeting viral proteins. A closely related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential as an inhibitor against SARS coronavirus. This demonstrates a promising avenue for antiviral drug development, highlighting the role of furan-acrylamide derivatives in inhibiting crucial viral processes without significant cytotoxicity (Lee et al., 2017).

Synthetic Chemistry and Materials Science

In synthetic chemistry, compounds with the furan and acrylamide moieties are utilized in creating polymers and other materials with specialized properties. For instance, the polymerization of acrylamide derivatives, including those with furan rings, has been explored for creating materials with unique physical and chemical properties. These research efforts contribute to the development of novel materials for various applications, including biotechnology and materials science. Studies have focused on mechanisms of polymerization, exploring conditions that influence the properties of the resultant polymers, and investigating their potential applications (Mori et al., 2005).

Environmental and Health Impact Studies

Moreover, the environmental and health impacts of acrylamide and furan compounds have been extensively studied. Research into their occurrence, formation mechanisms, toxicity, and methods for detection and reduction is crucial for food safety and public health. The analysis of these contaminants in foodstuffs is a complex challenge, given their small size and the wide range of concentrations in which they appear. The development of analytical methods for these substances in various food matrices is essential for monitoring and regulatory purposes (Wenzl et al., 2007).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSICVJXBCGNZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide

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